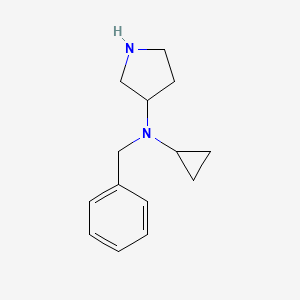

Benzyl-cyclopropyl-pyrrolidin-3-yl-amine

Description

Benzyl-cyclopropyl-pyrrolidin-3-yl-amine is a pyrrolidine derivative characterized by a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a cyclopropyl substituent at the 3-position amine. Its molecular formula is C₁₄H₂₀N₂, with a molecular weight of 216.33 g/mol . The compound is available in 97% purity but is currently listed as discontinued by suppliers like CymitQuimica, limiting its accessibility for laboratory use .

Properties

IUPAC Name |

N-benzyl-N-cyclopropylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16(13-6-7-13)14-8-9-15-10-14/h1-5,13-15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLJWEZDOUIJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C3CCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination: A Versatile Approach

Reductive amination is a cornerstone method for synthesizing benzyl-cyclopropyl-pyrrolidin-3-yl-amine. This one-pot reaction involves the condensation of a carbonyl compound (e.g., cyclopropyl ketone) with a primary amine (e.g., benzyl-pyrrolidin-3-yl-amine) in the presence of a reducing agent. Sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)) are commonly employed under mild acidic conditions (pH 4–6) to facilitate imine formation and subsequent reduction .

Key Parameters:

-

Substrates: Cyclopropyl methyl ketone and benzyl-protected pyrrolidin-3-yl-amine.

-

Reagents: NaBHCN, acetic acid.

-

Conditions: Room temperature, 12–24 hours.

Industrial-scale adaptations utilize flow chemistry to enhance efficiency, achieving yields up to 85% by optimizing residence time and reagent stoichiometry .

Multicomponent Cycloaromatization Strategies

Recent advances in multicomponent reactions (MCRs) have enabled the synthesis of complex polyaryl amines, including this compound. A notable method involves copper-catalyzed cycloaromatization of ortho-bromoacetophenones, terminal alkynes, and amines (Figure 1) .

Mechanistic Insights:

-

Oxidative addition of copper(I) acetylides to the C–Br bond forms a copper(III) intermediate.

-

Cyclization via a 6-endo-dig pathway generates the pyrrolidine core.

-

Subsequent C–N coupling with benzyl amines introduces the cyclopropyl group .

Optimized Conditions:

-

Catalyst: CuI (10 mol%).

-

Ligand: 1,10-Phenanthroline.

-

Solvent: Dimethylformamide (DMF).

This method is scalable, as demonstrated by gram-scale syntheses (1.10 g, 73%) .

Nucleophilic Substitution and Protecting Group Strategies

Protected pyrrolidine intermediates are critical for regioselective functionalization. A patented route (US5977381A) outlines the synthesis of 3-amino-pyrrolidine derivatives via mesylation and nucleophilic substitution (Table 1) .

Steps:

-

Mesylation: (S)-3-hydroxy-pyrrolidine is treated with methanesulfonyl chloride (MsCl) to form the trimesylate.

-

Ring Closure: Reaction with benzylamine in tetrahydrofuran (THF) at 50–60°C yields benzyl-protected pyrrolidine.

-

Deprotection: Hydrogenolysis or acidolysis removes the benzyl group, enabling cyclopropane introduction .

Table 1: Reaction Parameters for Nucleophilic Substitution

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Mesylation | MsCl, EtN, 0°C | 92 |

| Ring Closure | Benzylamine, THF, 60°C | 88 |

| Deprotection | H, Pd/C, MeOH | 95 |

Cyclopropane Ring-Opening with Amines

Donor-acceptor (DA) cyclopropanes offer a modular route to 1,5-substituted pyrrolidin-2-ones, precursors to this compound. Lewis acids like Sc(OTf) catalyze the ring-opening of DA cyclopropanes with benzylamines, followed by lactamization (Scheme 1) .

Example:

-

Substrate: 1-Naphthoylcyclopropane-1-carboxylate.

-

Amine: Benzylamine.

-

Conditions: Sc(OTf) (5 mol%), toluene, 80°C.

This method tolerates diverse amines, including anilines and aliphatic variants, though aliphatic amines require longer reaction times (24–48 hours) .

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | Mild conditions, scalability | Moderate yields |

| Multicomponent | High atom economy | Requires toxic Cu catalysts |

| Nucleophilic Substitution | High regioselectivity | Multi-step, costly protecting groups |

| Cyclopropane Ring-Opening | Modular substrate scope | Limited to DA cyclopropanes |

Chemical Reactions Analysis

Types of Reactions

Benzyl-cyclopropyl-pyrrolidin-3-yl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl-cyclopropyl-pyrrolidin-3-yl-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of novel molecules in organic chemistry.

Biology: The compound can be used in the study of biological pathways and interactions.

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes such as signal transduction and gene expression. Molecular docking studies can help elucidate the binding interactions and predict the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl-cyclopropyl-pyrrolidin-3-yl-amine with analogous pyrrolidin-3-amine derivatives, focusing on substituents, molecular properties, and availability:

*Molecular weights for CAS 115445-21-1 and 1354019-30-9 are estimated based on structural formulas.

†Availability inferred from lack of "discontinued" labels in .

‡Possibly a stereoisomer or alternative naming convention for the target compound.

Key Structural and Functional Differences:

Cyclopropane’s ring strain may also enhance binding specificity in biological targets. N,N-Dimethyl (CAS 69478-77-9) and N-benzyl-N-ethyl (CAS 1353995-22-8) derivatives exhibit bulkier substituents, which could reduce solubility or increase steric hindrance .

Molecular Weight Trends: The cyclopropyl analog (216.33 g/mol) is heavier than primary-amine derivatives (e.g., 176.26 g/mol for (R)-(-)-1-Benzyl-3-aminopyrrolidine) due to the additional carbon atoms in the cyclopropane ring .

Stereochemistry :

- (R)-configured compounds (e.g., CAS 1354019-30-9 and 1353995-22-8) highlight the importance of chirality in pharmacological activity, though data on enantiomeric effects for the target compound are absent .

Research Implications and Limitations

- The cyclopropyl group distinguishes this compound from analogs, offering a unique scaffold for drug discovery. However, the lack of available pharmacological data in the evidence limits direct bioactivity comparisons.

- Discontinued status may necessitate custom synthesis for further studies, increasing research costs .

Biological Activity

Benzyl-cyclopropyl-pyrrolidin-3-yl-amine is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group and a cyclopropyl moiety. Its molecular formula is , with a molecular weight of approximately 201.28 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities, particularly its interactions with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it acts as an antagonist for dopamine receptors, specifically the D3 and D4 subtypes, which are crucial in modulating dopaminergic signaling pathways. This antagonistic action suggests potential therapeutic applications in treating disorders such as schizophrenia and addiction, where dopamine regulation is essential .

Molecular Targets

The compound may also interact with other receptors and enzymes, modulating their activity. This capability allows it to influence various biological processes, including signal transduction and gene expression.

Biological Activity Overview

Research has demonstrated that this compound exhibits several key biological activities:

- Dopamine Receptor Antagonism : Influences dopaminergic signaling, potentially aiding in the treatment of psychiatric disorders.

- Neuroprotective Effects : May offer protective effects against neurodegenerative conditions through modulation of nitric oxide synthase pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine | Pyrrolidine derivative | Similar receptor interactions |

| (1-Benzyl-pyrrolidin-3-yl)-methylamine | Pyrrolidine derivative | Varies in receptor selectivity |

| Benzyl-cyclopropyl-(S)-pyrrolidin-3-yl-amine | Stereoisomer | Enhanced binding affinity to D3/D4 |

Research Findings and Case Studies

- Dopaminergic Modulation : A study demonstrated that this compound selectively binds to dopamine receptors, influencing dopaminergic signaling pathways critical for mood regulation and cognitive function.

- Neuroprotective Mechanisms : Investigations into its effects on neuronal nitric oxide synthase (nNOS) showed promise for treating neurodegenerative diseases by protecting neurons from oxidative stress .

- In Vitro Studies : In vitro testing has indicated that this compound exhibits moderate antibacterial activity against various strains, suggesting broader pharmacological applications beyond neurological disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Benzyl-cyclopropyl-pyrrolidin-3-yl-amine?

The synthesis typically involves reductive amination between cyclopropyl ketone and (R)-1-benzyl-pyrrolidine using sodium cyanoborohydride as a reducing agent under controlled pH (e.g., buffered acetic acid conditions) . Chiral resolution via techniques like chiral chromatography or diastereomeric salt formation (e.g., tartaric acid derivatives) is employed to isolate enantiomers from racemic mixtures. Industrial-scale synthesis may use continuous flow reactors with immobilized chiral catalysts to enhance efficiency .

Q. Key Synthetic Methods Table

Q. How is the compound characterized post-synthesis?

Characterization relies on NMR spectroscopy (1H/13C) to confirm stereochemistry, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination . Purity is assessed via HPLC (e.g., C18 columns with UV detection at 254 nm) .

Biological Activity and Target Identification

Q. What biological activities are reported for this compound?

The compound exhibits enzyme inhibition (e.g., monoamine oxidases) and anticancer potential by inducing apoptosis in vitro. Its cyclopropyl group enhances metabolic stability, making it a scaffold for CNS-targeting drug candidates .

Q. (Advanced) What methodologies identify its molecular targets?

- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics with putative targets like GPCRs or kinases.

- Crystallographic Studies : Co-crystallization with enzymes (e.g., MAO-B) reveals binding modes .

- Knockout/RNAi Models : Gene silencing in cell lines to observe phenotypic rescue upon compound administration .

Advanced Synthesis and Optimization

Q. How can enantiomeric purity be optimized during synthesis?

- Catalyst Selection : Chiral Ru or Rh catalysts (e.g., BINAP ligands) improve enantioselectivity in reductive amination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance resolution in chiral chromatography .

- Temperature Control : Lower temperatures (0–4°C) reduce racemization during salt crystallization .

Q. (Advanced) How do reaction conditions impact yield and stereochemistry?

- pH Sensitivity : Sodium cyanoborohydride requires mildly acidic conditions (pH 5–6) for optimal activity. Alkaline conditions promote side reactions (e.g., N-alkylation) .

- Catalyst Loading : Substoichiometric catalyst amounts (5–10 mol%) minimize cost while maintaining >90% ee .

Data Contradictions and Reproducibility

Q. (Advanced) How to resolve contradictions in biological activity data across studies?

- Purity Verification : Ensure enantiomeric excess (>98%) via chiral HPLC; impurities (e.g., residual solvents) may confound assays .

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. CellTiter-Glo) .

- Batch Variability : Trace metal content in catalysts (e.g., Pd/C) may alter reactivity—characterize multiple batches .

Safety and Handling

Q. What precautions are necessary for safe handling?

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Inert atmosphere (N2) at –20°C to prevent degradation .

Comparative Analysis with Analogues

Q. How does the cyclopropyl group influence activity compared to isopropyl/methyl analogues?

The cyclopropyl moiety introduces ring strain , enhancing binding affinity to rigid enzyme pockets (e.g., MAO-B active site). In contrast, isopropyl groups increase hydrophobicity but reduce metabolic stability .

Q. (Advanced) What computational methods predict structure-activity relationships (SAR)?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify critical binding residues.

- QSAR Models : Use Hammett constants or logP values to correlate substituents with IC50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.